Cas no 1805903-18-7 (Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate)
Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate
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- Inchi: 1S/C12H12BrClO3/c1-2-17-12(16)9-4-3-8(7-10(9)14)11(15)5-6-13/h3-4,7H,2,5-6H2,1H3
- InChI Key: XIEOEUGGGFOIOA-UHFFFAOYSA-N
- SMILES: BrCCC(C1C=CC(C(=O)OCC)=C(C=1)Cl)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 283
- XLogP3: 3.5
- Topological Polar Surface Area: 43.4
Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015006348-250mg |
Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate |
1805903-18-7 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
| Alichem | A015006348-500mg |
Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate |
1805903-18-7 | 97% | 500mg |
806.85 USD | 2021-06-21 | |
| Alichem | A015006348-1g |
Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate |
1805903-18-7 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate
Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate (CAS No. 1805903-18-7): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate, identified by its unique CAS No. 1805903-18-7, is a versatile chemical compound that has garnered significant attention in the field of pharmaceutical synthesis. This compound, featuring a benzoate backbone with substituents of bromine and chlorine, as well as an ester group linked to a 3-bromopropanoyl moiety, serves as a crucial intermediate in the development of various therapeutic agents. The strategic placement of these functional groups makes it an invaluable building block for medicinal chemists aiming to design novel molecules with enhanced pharmacological properties.
The benzoate core is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets in a manner that promotes therapeutic effects. The presence of both chlorine and bromine atoms on the aromatic ring introduces electrophilic centers that can be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of intricate drug candidates.
The ester group in Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate not only provides a handle for further derivatization but also influences the solubility and metabolic stability of the resulting compounds. This characteristic is particularly important in drug development, where optimizing pharmacokinetic profiles is essential for achieving desired clinical outcomes. The 3-bromopropanoyl side chain adds another layer of modularity, allowing chemists to introduce diverse structural motifs and explore new chemical space.
Recent advancements in synthetic methodologies have highlighted the utility of Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate in the preparation of bioactive molecules. For instance, studies have demonstrated its role in generating novel inhibitors targeting enzyme-driven diseases. The compound’s reactivity with various nucleophiles has been leveraged to develop small molecules that disrupt pathogenic pathways, offering promising leads for future drug candidates.
In the realm of oncology research, Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate has been utilized as a precursor in the synthesis of kinase inhibitors. These inhibitors are designed to modulate aberrant signaling pathways that contribute to cancer progression. The benzoate scaffold, combined with halogenated substituents, provides a scaffold that can be readily modified to enhance binding affinity and selectivity against specific kinases. Such modifications are critical for improving therapeutic efficacy while minimizing off-target effects.
The compound’s versatility extends to its application in anti-inflammatory and immunomodulatory drug discovery. Researchers have employed Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate to synthesize molecules that interact with inflammatory cytokines and immune receptors. By fine-tuning the structure through strategic functionalization, scientists aim to develop drugs that can modulate immune responses without inducing undue toxicity.
Moreover, Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate has found utility in neuropharmacological research. Its structural features make it an attractive candidate for developing novel therapeutics targeting neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The benzoate moiety is known to interact with central nervous system receptors, while the ester and side chain provide opportunities for further derivatization to optimize pharmacological profiles.
The synthesis of Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate itself is an elegant example of modern organic chemistry techniques. It typically involves multi-step reactions starting from commercially available precursors, employing palladium-catalyzed cross-coupling reactions and nucleophilic substitutions at key positions on the aromatic ring. The introduction of bromine and chlorine atoms requires precise control over reaction conditions to ensure high regioselectivity and yield.
In conclusion, Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate (CAS No. 1805903-18-7) is a cornerstone intermediate in pharmaceutical synthesis, offering unparalleled flexibility for constructing diverse bioactive molecules. Its unique structural features and reactivity make it indispensable in the quest for novel therapeutics across multiple disease areas. As research continues to uncover new applications for this compound, its significance in drug discovery is poised to grow even further.
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